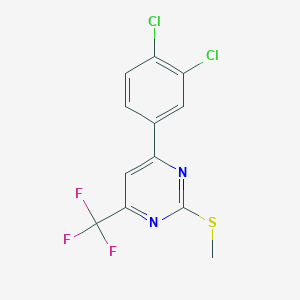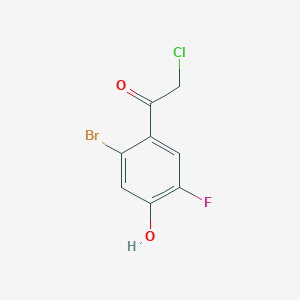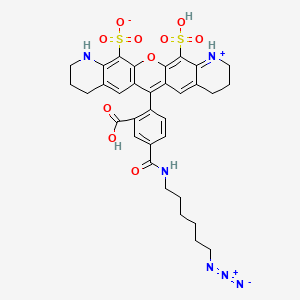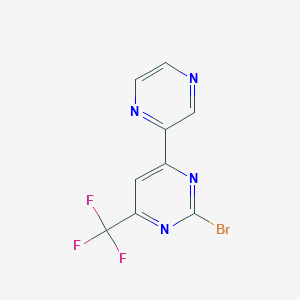
2-Bromo-4-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound It features a pyrimidine ring substituted with a bromine atom at the second position, a pyrazine ring at the sixth position, and a trifluoromethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between appropriate precursors such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine and 2-bromo-1,4-diaminobenzene.
Substitution Reaction: The bromine atom is introduced through a substitution reaction, where a suitable brominating agent like N-bromosuccinimide (NBS) is used.
Coupling Reaction: The pyrazine ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine and pyrimidine rings.
Coupling Reactions: The trifluoromethyl group and the pyrazine ring can participate in various coupling reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions.
Applications De Recherche Scientifique
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine and pyrazine derivatives.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can interact with various biological pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Iodo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine
- 2-Bromo-6-(1,4-pyrazin-2-yl)-4-methylpyrimidine
Uniqueness
2-Bromo-6-(1,4-pyrazin-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C9H4BrF3N4 |
|---|---|
Poids moléculaire |
305.05 g/mol |
Nom IUPAC |
2-bromo-4-pyrazin-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H4BrF3N4/c10-8-16-5(6-4-14-1-2-15-6)3-7(17-8)9(11,12)13/h1-4H |
Clé InChI |
DHLCSOBZZDQBGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=CC(=NC(=N2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)

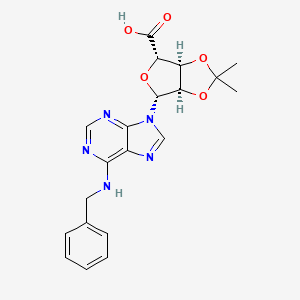
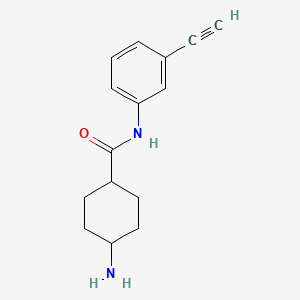
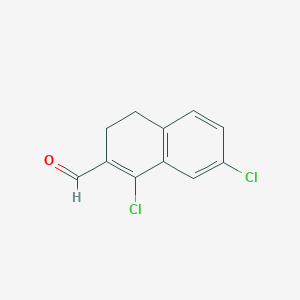
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)

![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)

